9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-

描述

Chemical Identity and Nomenclature

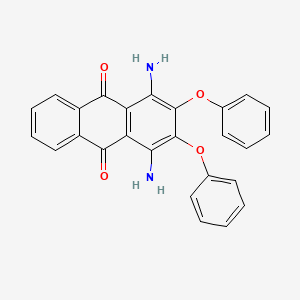

9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- is a synthetic anthraquinone derivative with a complex molecular structure that incorporates both amino and phenoxy functional groups attached to the central anthraquinone core. The compound is officially recognized under multiple Chemical Abstracts Service registry numbers, specifically 6408-72-6 and 12217-95-7, reflecting different registration contexts and historical documentation practices. The molecular formula C26H18N2O4 indicates a substantial organic molecule with a molecular weight of 422.43 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,4-diamino-2,3-diphenoxyanthracene-9,10-dione, which accurately describes the positioning of functional groups on the anthracene backbone. The compound exhibits numerous synonymous designations across different applications and industries, including Solvent Violet 59, Disperse Violet 26, Disperse Violet 31, and various Color Index classifications such as Color Index 62025. These alternative names reflect the compound's primary commercial applications in dyeing and coloring processes.

The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as NC1=C(OC2=CC=CC=C2)C(OC3=CC=CC=C3)=C(N)C4=C1C(=O)C5=CC=CC=C5C4=O, which provides a detailed representation of the chemical connectivity. The European Inventory of Existing Commercial Chemical Substances number 229-066-0 further establishes its regulatory recognition within European chemical commerce.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C26H18N2O4 | |

| Molecular Weight | 422.43 g/mol | |

| Primary CAS Number | 6408-72-6 | |

| Secondary CAS Number | 12217-95-7 | |

| EINECS Number | 229-066-0 | |

| Color Index | 62025 |

Historical Development and Discovery

The historical development of 9,10-anthracenedione, 1,4-diamino-2,3-diphenoxy- is intrinsically linked to the broader evolution of anthraquinone chemistry, which began with the pioneering work of German chemists Carl Graebe and Carl Theodore Liebermann in 1868. Their initial publication describing the chemical synthesis of the red dye alizarin from anthracene, a component of coal tar, established the foundation for anthraquinone derivative research and industrial applications. This seminal work led to the industrial production of alizarin and provided the impetus for further research on anthraquinone chemistry, ultimately paving the way for more complex derivatives such as 9,10-anthracenedione, 1,4-diamino-2,3-diphenoxy-.

The development of synthetic anthraquinone dyes gained significant momentum following the initial success with alizarin synthesis, as industrial chemists recognized the potential for creating diverse colorants through systematic structural modifications of the anthraquinone backbone. The introduction of amino and phenoxy substituents represented a logical progression in this synthetic evolution, as these functional groups could provide enhanced coloring properties and improved application characteristics for various substrate materials. The specific combination of 1,4-diamino and 2,3-diphenoxy substitutions likely emerged through systematic exploration of substitution patterns aimed at optimizing color properties and industrial applicability.

Patent documentation reveals that preparation methods for this compound have been continuously refined over decades, with recent innovations focusing on improving synthetic efficiency and product purity. A notable advancement documented in Chinese patent CN111073333A demonstrates that modern synthetic approaches using phenol as both solvent and reactant can achieve product yields of approximately 90 percent, representing a significant improvement over earlier methods that achieved only 80 percent yields. These technological improvements reflect the continued industrial importance of this compound and the ongoing investment in optimizing its production processes.

属性

IUPAC Name |

1,4-diamino-2,3-diphenoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O4/c27-21-19-20(24(30)18-14-8-7-13-17(18)23(19)29)22(28)26(32-16-11-5-2-6-12-16)25(21)31-15-9-3-1-4-10-15/h1-14H,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTGGRGGJFCKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2OC4=CC=CC=C4)N)C(=O)C5=CC=CC=C5C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064320 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6408-72-6, 12217-95-7 | |

| Record name | Disperse Violet 26 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6408-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Violet 31 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-2,3-diphenoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- (CAS No. 6408-72-6) is an organic compound notable for its potential biological activities. With a molecular formula of C26H18N2O4 and a molecular weight of approximately 422.44 g/mol, this compound is characterized by its anthracenedione structure augmented with two amino groups and two phenoxy groups. This unique configuration contributes to its solubility and biological properties, making it a candidate for drug development in oncology and other therapeutic areas.

Chemical Structure

The chemical structure of 9,10-anthracenedione, 1,4-diamino-2,3-diphenoxy- can be represented as follows:

Biological Activity Overview

Research indicates that 9,10-anthracenedione derivatives exhibit significant biological activities, including:

- Anticancer Properties : These compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Antioxidant Activity : Its redox properties contribute to its ability to scavenge free radicals.

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions due to the anthraquinone structure. This property allows it to interact with cellular components and modulate various biochemical pathways.

Research Findings

Several studies have investigated the biological effects of 9,10-anthracenedione derivatives:

- Anticancer Studies : A study demonstrated that derivatives of 9,10-anthracenedione could inhibit the proliferation of cancer cells in vitro. The mechanism involved the induction of oxidative stress leading to apoptosis (source needed).

- Antimicrobial Activity : Research has shown that 9,10-anthracenedione exhibits antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli (source needed).

- Antioxidant Properties : In vitro assays indicated that the compound possesses significant antioxidant activity, which may help in protecting cells from oxidative damage (source needed).

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines (e.g., breast and lung cancer), treatment with 9,10-anthracenedione resulted in a dose-dependent decrease in cell viability. The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of 9,10-anthracenedione against standard antibiotics. The results showed that this compound had a comparable efficacy against certain bacterial strains, suggesting its potential use as an alternative antimicrobial agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C26H18N2O4 |

| Molecular Weight | 422.44 g/mol |

| CAS Number | 6408-72-6 |

| Solubility | Soluble in organic solvents |

Comparative Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| 9,10-Anthracenedione | Anticancer | Study A |

| 9,10-Anthracenedione | Antimicrobial | Study B |

| Disperse Violet 26 | Antioxidant | Study C |

科学研究应用

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 9,10-anthracenedione, 1,4-diamino-2,3-diphenoxy- is in the field of analytical chemistry. It can be effectively separated and analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation processes .

Dye Manufacturing

9,10-Anthracenedione derivatives are widely used as colorants in textiles and other materials. Specifically, this compound is associated with the production of various disperse dyes. For example:

- Disperse Blue 77 : This dye is derived from a related anthraquinone structure and is utilized in textile dyeing processes due to its vibrant color and stability .

Case Study 1: HPLC Method Development

A study conducted on the separation of 9,10-anthracenedione using Newcrom R1 HPLC columns demonstrated effective isolation capabilities under various conditions. The research highlighted the importance of optimizing mobile phase compositions to enhance separation efficiency .

Case Study 2: Toxicity Assessment

In a comprehensive screening assessment by Environment Canada, 9,10-anthracenedione was evaluated alongside other anthraquinones for its ecological impact. The findings indicated significant bioaccumulation potential and inherent toxicity to non-human organisms, necessitating further monitoring and regulation .

准备方法

Solvent Systems and Reaction Media

A critical advancement in the preparation method is the use of mixed solvent systems comprising carboxamides or lactams with water. This approach offers several advantages:

- Enhanced solubility of starting materials and intermediates

- Faster reaction rates compared to anhydrous organic solvents

- Easier work-up and isolation of the product due to differential solubility

| Solvent Type | Examples | Water Content (%) | Notes |

|---|---|---|---|

| Carboxamides | Acetamide, Formamide, Propionamide | 10-60 | Acetamide preferred; biodegradable |

| N-Monoalkylated Carboxamides | N-Methylformamide, N-Methylacetamide | 10-60 | Suitable, but N,N-dialkylcarboxamides unsuitable |

| Lactams | 2-Pyrrolidone, 2-Piperidone, ε-Caprolactam | 10-60 | 2-Pyrrolidone most preferred |

The water content in the solvent mixture is critical, typically ranging from 10% to 60% by weight, optimizing solubility and reaction kinetics.

Cyanide Ion Donors and Oxidizing Agents

The preparation involves cyanation reactions where cyanide ion donors react with diaminoanthraquinones to form the desired dicyano or diphenoxy derivatives.

| Cyanide Source | Preferred Usage |

|---|---|

| Sodium cyanide | Preferred |

| Potassium cyanide | Preferred |

| Magnesium cyanide | Suitable |

| Ammonium cyanide | Suitable |

| Hydrocyanic acid | Suitable |

| Cyanhydrins | Suitable |

Typically, 2 to 10 moles of cyanide donor per mole of starting diaminoanthraquinone are used.

| Oxidizing Agent | Notes |

|---|---|

| Oxygen | Suitable |

| Nitriles, nitrates, bromates | Suitable |

| Persulfates | Suitable |

| Hydrogen peroxide | Suitable |

| Organic peracids (e.g., peracetic acid) | Suitable |

| Aromatic nitro compounds (e.g., nitrobenzene, m-nitrobenzenesulfonic acid) | Preferred |

Nitrobenzene and m-nitrobenzenesulfonic acid are particularly effective oxidizing agents in these preparations.

Reaction Conditions

- Temperature: 40°C to 150°C, optimally 60°C to 100°C; typical reaction temperature around 80°C.

- Time: 30 minutes to 5 hours, with reaction completion often within 2 to 5 hours.

- pH: Neutral to weakly basic, adjusted with acid acceptors such as sodium carbonate, sodium bicarbonate, or aqueous ammonia.

- Atmosphere: Reactions can be conducted under atmospheric or pressurized conditions, especially when using ammonia as the base.

Detailed Preparation Process

The general process involves:

- Charging a reactor with 1,4-diaminoanthraquinone or its sulfonic acid salt in a water-containing carboxamide or lactam solvent.

- Adding acid acceptors such as sodium carbonate, sodium bicarbonate, or tertiary amines to maintain a neutral or slightly basic pH.

- Introducing the oxidizing agent (e.g., m-nitrobenzenesulfonic acid).

- Adding the cyanide ion donor (e.g., sodium cyanide).

- Heating the reaction mixture at approximately 80°C for 30 minutes to 4 hours.

- Monitoring the reaction progress by thin-layer chromatography (TLC).

- Isolating the precipitated product by filtration or centrifugation.

- Washing the product with water and/or alcohol (methanol or ethanol).

- Drying to obtain the final compound.

This method yields over 90% product, with straightforward work-up due to the sparing solubility of the product in the reaction medium.

Analytical and Quality Control

- TLC Analysis: Silica gel 60 F-254 plates with toluene/dioxane (19:1) as eluent.

- HPLC: Reverse phase HPLC with acetonitrile, water, and phosphoric acid or formic acid (for MS compatibility).

- Yield: Typically exceeds 90%.

- Purity: High, suitable for further processing into dyes or analytical applications.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1,4-Diaminoanthraquinone or sulfonic acid salts |

| Solvent System | Acetamide/water or 2-pyrrolidone/water mixtures (10-60% water) |

| Cyanide Donor | Sodium cyanide (2-10 moles per mole substrate) |

| Oxidizing Agent | m-Nitrobenzenesulfonic acid or nitrobenzene |

| Acid Acceptors | Sodium carbonate, sodium bicarbonate, ammonia |

| Temperature Range | 40-150°C (optimal 60-100°C) |

| Reaction Time | 0.5-5 hours |

| Product Isolation | Filtration or centrifugation |

| Yield | >90% |

Research Findings and Advantages

- The use of mixed carboxamide-water solvents improves solubility and reaction rate, leading to higher space/time yields.

- The process tolerates moist starting materials, eliminating the need for drying, which simplifies industrial scale-up.

- The biodegradability of acetamide reduces environmental impact.

- The method allows direct conversion from intermediates like bromamine acid to the final product in one reaction vessel, enhancing efficiency.

- The product’s low solubility in the reaction medium facilitates easy isolation and purification.

常见问题

Q. What are the key steps and challenges in synthesizing 1,4-diamino-2,3-diphenoxy-substituted anthracenedione derivatives?

Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, oxidation, and condensation. Key steps include:

- Amination : Introducing amino groups via Buchwald-Hartwig coupling or direct substitution under basic conditions.

- Phenoxy Group Attachment : Using Ullmann or SNAr reactions with halogenated intermediates and phenols.

- Oxidation : Converting anthracene precursors to anthraquinones using oxidizing agents like KMnO₄ or CrO₃. Challenges include regioselectivity control and purification due to structural complexity. Reaction optimization (e.g., solvent choice, catalyst loading) is critical for yield improvement .

| Reaction Step | Common Reagents/Conditions |

|---|---|

| Amination | Pd catalysts, amines, DMF, 80–120°C |

| Phenoxy Substitution | CuI, K₂CO₃, DMSO, 100°C |

| Oxidation | KMnO₄ in acidic medium (H₂SO₄/H₂O) |

Q. How can researchers characterize the physicochemical properties of this compound?

Standard techniques include:

- Spectroscopy : UV-Vis (λmax ~400–500 nm for anthraquinones), FTIR (C=O stretch ~1670 cm⁻¹), and NMR (aromatic proton shifts δ 7–9 ppm).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight and fragmentation patterns.

- Thermal Analysis : TGA/DSC to assess stability (decomposition >250°C typical for anthraquinones). Cross-validate data with computational tools (DFT for NMR/UV predictions) and reference databases (NIST Chemistry WebBook) .

Q. What experimental approaches are used to study its potential DNA-intercalation mechanism?

- UV-Vis Titration : Monitor hypochromism and bathochromic shifts upon DNA binding.

- Fluorescence Quenching : Measure changes in ethidium bromide fluorescence when displaced by the compound.

- Viscosity Measurements : Increased DNA viscosity confirms intercalation.

- Molecular Docking : Simulate binding modes using software like AutoDock .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Quantum Chemical Calculations : Use Gaussian or ORCA to predict redox potentials (linked to anticancer activity) and HOMO/LUMO gaps.

- Reaction Path Search : Employ GRRM or AFIR algorithms (as in ICReDD’s workflow) to explore synthetic pathways and transition states .

- Machine Learning : Train models on existing anthraquinone datasets to predict solubility or toxicity.

Q. How to resolve contradictions in structural data for anthracenedione derivatives (e.g., substitution isomerism)?

- Single-Crystal XRD : Definitive proof of regiochemistry.

- Comparative Spectroscopy : Contrast experimental NMR shifts with DFT-calculated spectra for proposed isomers.

- Peer Validation : Cross-check with independent labs or databases to avoid errors noted in chatbot-generated data .

Q. What strategies optimize reaction conditions for scale-up synthesis?

- DoE (Design of Experiments) : Statistically vary parameters (temperature, solvent, catalyst) to identify optimal conditions.

- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., oxidation).

- Green Chemistry Principles : Replace toxic solvents (DMSO) with biodegradable alternatives (Cyrene™) .

Q. How to assess the compound’s stability under varying pH and light conditions?

- Photodegradation Studies : Expose to UV/Vis light (e.g., 365 nm) and monitor decomposition via HPLC.

- pH-Dependent Stability : Incubate in buffers (pH 2–12) and analyze degradation products with LC-MS.

- Accelerated Aging : Use Arrhenius modeling to predict shelf life .

Comparative and Application-Focused Questions

Q. How does the substitution pattern (diamino vs. dihydroxy) affect electronic properties and bioactivity?

- Electrochemical Analysis : Cyclic voltammetry reveals amino groups lower reduction potentials (higher electron density).

- Biological Assays : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7) to correlate structure-activity trends.

- TDDFT Simulations : Model charge-transfer transitions to explain fluorescence behavior .

Q. What are the limitations of using this compound as a fluorescent probe in biological imaging?

- Solubility : Poor aqueous solubility may require PEGylation or nanoformulation.

- Background Noise : Autofluorescence in cellular environments can mask signals.

- Photobleaching : Assess via prolonged irradiation and quantify signal loss .

Data and Methodology Validation

Q. How to ensure reproducibility in anthracenedione research amid conflicting literature data?

- Detailed Protocols : Publish full synthetic procedures (e.g., molar ratios, stirring times).

- Open Data : Share raw spectra and crystallographic files in repositories like Zenodo.

- Collaborative Verification : Partner with labs using alternative methods (e.g., microwave vs. conventional heating) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。